1-Iodo-2,5-dimethoxy-4-methylbenzene chemical properties
1-Iodo-2,5-dimethoxy-4-methylbenzene chemical properties
An In-Depth Technical Guide to 1-Iodo-2,5-dimethoxy-4-methylbenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Iodo-2,5-dimethoxy-4-methylbenzene, a pivotal chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and applications, with a focus on its significant role in the synthesis of serotonergic psychedelic agents.
Introduction and Strategic Importance
1-Iodo-2,5-dimethoxy-4-methylbenzene, also known as 2,5-Dimethoxy-4-iodotoluene, is a substituted aromatic halide. While not an end-product for therapeutic use itself, it serves as a crucial building block in synthetic organic chemistry. Its strategic importance lies primarily in its role as a precursor to a class of psychoactive phenylalkylamines, most notably 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI).[1] DOI is a potent and selective serotonin 5-HT2A/2C receptor agonist, widely utilized in scientific research to probe the intricacies of the serotonergic system and its role in neuropsychiatric disorders.[1][2] Understanding the properties and synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene is therefore fundamental for researchers engaged in the development of novel serotonergic modulators.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound dictate its handling, reactivity, and analytical characterization. The key properties of 1-Iodo-2,5-dimethoxy-4-methylbenzene are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁IO₂ | [3][4] |
| Molecular Weight | 278.09 g/mol | [3][4] |
| CAS Number | 75056-76-7 | [3][4] |
| Appearance | White to off-white solid/flakes | [5] |
| Melting Point | 84-86 °C | [3] |
| Boiling Point | 308.9 °C at 760 mmHg | [3] |
| Density | 1.581 g/cm³ | [3] |
| Refractive Index | 1.566 | [3] |
| Flash Point | 140.6 °C |[3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets for the non-equivalent aromatic protons, two singlets for the two methoxy groups, and a singlet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each unique carbon atom in the molecule.
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Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M+) at m/z ≈ 278, corresponding to the molecular weight of the compound.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the methoxy ethers, and C-I stretching.
Synthesis and Mechanistic Pathway
The synthesis of 1-Iodo-2,5-dimethoxy-4-methylbenzene is typically achieved through the electrophilic iodination of an electron-rich aromatic precursor, 2,5-dimethoxytoluene. The methoxy and methyl groups on the benzene ring are activating and ortho-, para-directing, facilitating the substitution reaction.[7]
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of the synthesis is the electrophilic aromatic substitution (EAS) mechanism.[8] The presence of two strongly activating methoxy groups and one moderately activating methyl group makes the aromatic ring highly nucleophilic and susceptible to attack by a suitable electrophile, in this case, an iodonium ion (I⁺) or its equivalent. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before deprotonation restores aromaticity.[9][10]
Caption: Mechanism of Electrophilic Aromatic Iodination.
Detailed Experimental Protocol: Iodination of 2,5-Dimethoxytoluene
This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2,5-Dimethoxytoluene
-
Elemental Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂) or another suitable oxidant
-
Methanol or Acetic Acid (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Appropriate organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxytoluene in a suitable solvent like methanol or acetic acid.
-
Causality: The solvent is chosen to dissolve the starting material and facilitate a homogenous reaction environment.
-
-
Addition of Iodine: Add elemental iodine (I₂) to the solution and stir until it is fully dissolved. Elemental iodine itself is not a potent electrophile.[11]
-
Initiation with Oxidant: Slowly add an oxidizing agent, such as 30% hydrogen peroxide, dropwise to the stirring mixture.[11][12] The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain control.
-
Causality: The oxidant is crucial. It oxidizes I₂ to a more potent electrophilic iodine species (e.g., I⁺), which is required to attack the activated benzene ring.[11]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 45°C) for several hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, cool the mixture and pour it into a beaker containing an aqueous solution of sodium thiosulfate.
-
Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted iodine, converting it to colorless iodide (I⁻), which is crucial for a clean work-up.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution.
-
Causality: Extraction isolates the organic product from the aqueous phase. The sodium bicarbonate wash neutralizes any acidic byproducts or remaining acetic acid if it was used as the solvent.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product as a crystalline solid.
Caption: General experimental workflow for synthesis.
Applications in Drug Discovery and Neuroscience
The primary and most significant application of 1-Iodo-2,5-dimethoxy-4-methylbenzene is its use as a key intermediate in the synthesis of psychoactive research chemicals.
Precursor to DOI
This compound is the direct precursor to 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a classical serotonergic psychedelic.[1] The synthesis involves converting the methyl group into an aminopropane side chain. DOI is a highly valuable tool in neuroscience and pharmacology for several reasons:
-
Receptor Specificity: It is a potent and selective agonist for 5-HT2A and 5-HT2C serotonin receptors.[2]
-
Research Tool: It is widely used in both in vitro and in vivo studies to investigate the function of these receptors, which are implicated in mood, perception, and various psychiatric conditions like depression.[1]
-
Radioligand Development: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) to create radioligands for imaging serotonin receptors in the brain using techniques like Single Photon Emission Computed Tomography (SPECT).
The progression from a simple chemical intermediate to a powerful research tool highlights the importance of foundational synthetic chemistry in advancing drug discovery and development.[13][14]
Caption: Logical flow from precursor to research application.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific safety data sheet for this exact compound may vary by supplier, general precautions for halogenated aromatic compounds should be observed.[15]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.[5][15]
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[15]
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move the person into fresh air.
-
In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
1-Iodo-2,5-dimethoxy-4-methylbenzene is more than a simple organic molecule; it is a key enabler for advanced research in neuroscience and pharmacology. Its synthesis via electrophilic aromatic substitution is a classic, scalable process. Its primary value lies in its role as a direct precursor to DOI, a critical tool for investigating the serotonergic system. A thorough understanding of its chemical properties, synthesis, and handling is essential for any scientist working in related fields of drug discovery and development.
References
- 1-iodo-2,5-dimethoxy-4-methylbenzene - Echemi. [URL: https://www.echemi.com/products/1-iodo-2-5-dimethoxy-4-methylbenzene.html]
- PubChem. 1-Iodo-2,5-dimethoxy-4-methylbenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2728243]
- PubMed Central. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8073801/]
- Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [URL: https://en.wikipedia.org/wiki/2,5-Dimethoxy-4-iodoamphetamine]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122350050&productDescription=Iodobenzene+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using... [URL: https://www.researchgate.net/publication/225330058_Iodination_of_di-and_trimethoxy_substituted_benzene_derivatives_using_the_reagent_system_I2_-_30_aq_H2O2_under_solvent-free_reaction_conditions_SFRC]
- Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [URL: https://www.chemguide.co.uk/mechanisms/elsub/methylbenzene.html]
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm]
- Kralj, M. et al. (2006). Iodination of Organic Compounds Using the Reagent System I2 – 30% aq. H2O2 under Solvent-free Reaction Conditions. Molecules, 11(12), 993-1007. [URL: https://www.researchgate.net/publication/6668735_Iodination_of_Organic_Compounds_Using_the_Reagent_System_I2_-_30_aq_H2O2_under_Solvent-free_Reaction_Conditions]
- Varma, R. S. et al. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Royal Society of Chemistry. [URL: https://www.rsc.
- Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene. [URL: https://www.coleparmer.com/msds/AC11541_msds.pdf]
- Doc Brown's Chemistry. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [URL: https://www.docbrown.info/page07/mechAromSub2.htm]
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]
- PubMed. Applications of machine learning in drug discovery and development. [URL: https://pubmed.ncbi.nlm.nih.gov/30976107/]
- PubMed Central. Applications of biophysical techniques in drug discovery and development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7148216/]
Sources
- 1. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. 1-Iodo-2,5-dimethoxy-4-methylbenzene | C9H11IO2 | CID 2728243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. rsc.org [rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 12. researchgate.net [researchgate.net]
- 13. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
